molecular formula C10H7Br2NO B13930947 6,8-Dibromoisochromane-7-carbonitrile

6,8-Dibromoisochromane-7-carbonitrile

Cat. No.: B13930947
M. Wt: 316.98 g/mol
InChI Key: GDKNZHKVWBSJKN-UHFFFAOYSA-N
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Description

6,8-Dibromoisochromane-7-carbonitrile is a chemical compound with the molecular formula C10H7Br2NO and a molecular weight of 316.98 g/mol . This compound is characterized by the presence of two bromine atoms, a nitrile group, and an isochromane backbone. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

6,8-Dibromoisochromane-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation may lead to the formation of corresponding ketones or aldehydes.

    Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.

Scientific Research Applications

6,8-Dibromoisochromane-7-carbonitrile is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 6,8-Dibromoisochromane-7-carbonitrile exerts its effects involves its interaction with specific molecular targets. The bromine atoms and nitrile group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways and chemical reactions .

Comparison with Similar Compounds

6,8-Dibromoisochromane-7-carbonitrile can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific bromination pattern and the presence of the isochromane backbone.

Properties

Molecular Formula

C10H7Br2NO

Molecular Weight

316.98 g/mol

IUPAC Name

6,8-dibromo-3,4-dihydro-1H-isochromene-7-carbonitrile

InChI

InChI=1S/C10H7Br2NO/c11-9-3-6-1-2-14-5-8(6)10(12)7(9)4-13/h3H,1-2,5H2

InChI Key

GDKNZHKVWBSJKN-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(C(=C(C=C21)Br)C#N)Br

Origin of Product

United States

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